
GSK256066
概要
説明
GSK-256066は、炎症過程の調節において重要な役割を果たす酵素であるホスホジエステラーゼ4(PDE4)の非常に選択的で強力な阻害剤です。 この化合物は、主に慢性閉塞性肺疾患と喘息の治療のために開発されました 。 PDE4に対して優れた親和性を示すため、臨床および研究の両方で貴重なツールとなっています .
準備方法
合成経路と反応条件
GSK-256066の合成は、重要な中間体の調製から始まる複数段階を含みます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を確保するために慎重に制御されます .
工業的生産方法
GSK-256066の工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、自動反応器、連続フローシステム、厳格な品質管理対策の使用が含まれ、一貫性と効率を維持します .
化学反応の分析
反応の種類
GSK-256066は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います.
一般的な試薬と条件
GSK-256066の反応で使用される一般的な試薬には次のものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換剤: ハロゲン、アルキル化剤
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノリン誘導体を生成する可能性がありますが、還元は化合物のさまざまな還元形態を生成する可能性があります .
科学研究への応用
GSK-256066は、次のものを含む幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Profile
GSK256066 has demonstrated exceptional affinity and selectivity for PDE4, with an IC50 value of 0.01 nM for inhibiting tumor necrosis factor alpha production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells. This potency surpasses that of other PDE4 inhibitors such as roflumilast and cilomilast, which have IC50 values of 5 nM and 74 nM, respectively .
In vivo studies indicate that this compound effectively inhibits pulmonary inflammation. For instance, when administered intratracheally to rats, it showed an ED50 of 1.1 μg/kg against lipopolysaccharide-induced pulmonary neutrophilia, outperforming fluticasone propionate (ED50 9.3 μg/kg) .
Chronic Obstructive Pulmonary Disease (COPD)
This compound has been evaluated in clinical trials for its efficacy in treating COPD. In a study involving patients aged 40-75 years, the compound was well-tolerated and demonstrated significant anti-inflammatory effects without inducing emetic episodes, a common side effect associated with oral PDE4 inhibitors .
The administration of inhaled this compound resulted in a notable reduction in exacerbations and improved lung function parameters compared to placebo. Specifically, it significantly reduced the early and late asthmatic responses measured by forced expiratory volume in one second (FEV1) during allergen challenges .
Asthma Management
In asthma models, this compound exhibited protective effects against allergen-induced inflammation. It significantly attenuated the fall in FEV1 during both early and late asthmatic responses, indicating its potential as a therapeutic agent for asthma management .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound with other PDE4 inhibitors:
Compound | IC50 (nM) | ED50 (μg/kg) LPS Neutrophilia | Induced Emesis |
---|---|---|---|
This compound | 0.01 | 1.1 | None |
Roflumilast | 5 | Not specified | Yes |
Cilomilast | 74 | Not specified | Yes |
Fluticasone Propionate | Not specified | 9.3 | Yes |
作用機序
GSK-256066は、環状アデノシン一リン酸(cAMP)の分解に関与する酵素であるホスホジエステラーゼ4を選択的に阻害することにより効果を発揮します。 この酵素を阻害することにより、GSK-256066は細胞内のcAMPレベルを増加させ、炎症反応の抑制につながります 。 これに関与する分子標的と経路には、免疫細胞活性の調節と炎症性サイトカイン産生の減少が含まれます .
類似化合物の比較
類似化合物
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用される別の選択的ホスホジエステラーゼ4阻害剤.
シロミラスト: 同様の用途を持つホスホジエステラーゼ4阻害剤ですが、薬物動態が異なります.
GSK-256066の独自性
GSK-256066は、PDE4Bに対して3.2ピコモルのIC50値を持つ、ホスホジエステラーゼ4に対する非常に高い親和性によって際立っています 。 この高い選択性と効力は、研究と治療の両方の用途に貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Roflumilast: Another selective phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Cilomilast: A phosphodiesterase 4 inhibitor with similar applications but different pharmacokinetic properties.
Uniqueness of GSK-256066
GSK-256066 stands out due to its exceptionally high affinity for phosphodiesterase 4, with an IC50 value of 3.2 picomolar for PDE4B . This high selectivity and potency make it a valuable compound for both research and therapeutic applications .
生物活性
GSK256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), designed primarily for inhalation therapy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development by GlaxoSmithKline represents a significant advancement in the pharmacological management of inflammatory conditions within the lungs.
PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, thereby modulating inflammatory pathways and promoting anti-inflammatory effects in target tissues.
In Vitro and In Vivo Studies
- Potency and Selectivity : this compound exhibits exceptionally high affinity for PDE4, with studies reporting effective concentrations (IC50) in the low nanomolar range. For instance, it has been shown to inhibit TNFα production in LPS-stimulated human peripheral blood monocytes at concentrations as low as 0.01 nM .
-
Animal Models : In preclinical studies involving rat models:
- This compound significantly inhibited LPS-induced pulmonary neutrophilia with an effective dose (ED50) of 18 μg/kg .
- It also demonstrated long-lasting effects, maintaining efficacy for up to 12 hours post-administration at a dose of 10 μg/kg .
- In models of allergic inflammation induced by ovalbumin (OVA), this compound effectively reduced eosinophilia with an ED50 of 0.4 μg/kg .
- Comparison with Other Treatments : When compared to fluticasone propionate (FP), another common anti-inflammatory agent, this compound exhibited comparable or superior efficacy in reducing exhaled nitric oxide levels, a marker of airway inflammation .
Clinical Implications
This compound's inhaled formulation aims to minimize systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal disturbances. Clinical trials have indicated that patients receiving this compound experience milder adverse reactions compared to traditional therapies .
Study on Asthma Management
A pivotal study evaluated the effects of this compound in patients with mild bronchial asthma. The randomized, double-blind trial demonstrated that repeated doses of inhaled this compound significantly reduced allergen challenge responses compared to placebo . The findings suggest that this compound may offer a novel therapeutic option for asthma management by targeting underlying inflammatory processes.
Long-Term Efficacy and Safety
In a two-period crossover study involving subjects with mild asthma, this compound was well-tolerated over the treatment duration, with no severe adverse events reported. Participants showed marked improvements in lung function and reductions in asthma exacerbations during the treatment period .
Comparative Analysis of PDE4 Inhibitors
The following table summarizes key characteristics and findings related to this compound compared to other PDE4 inhibitors:
Compound | Selectivity | Potency (IC50) | Duration of Action | Notable Effects |
---|---|---|---|---|
This compound | High | Low nM | 12 hours | Reduced pulmonary neutrophilia |
Cilomilast | Moderate | ~20 nM | Varies | Gastrointestinal side effects |
Roflumilast | High | ~5 nM | Varies | Effective in COPD but GI side effects |
特性
IUPAC Name |
6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHROPTYMMSOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230090 | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13122-87-7, 801312-28-7 | |
Record name | GSK 256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-256066 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12137 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-256066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30230090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-256066 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。